molecular formula C16H21NO3 B1327312 Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898755-53-8

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate

Cat. No. B1327312
M. Wt: 275.34 g/mol
InChI Key: KUDOPTVWUCKWFN-UHFFFAOYSA-N
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Description

The compound Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as β-lactam rings and ethyl carboxylate groups, which are relevant to the analysis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, indicating the potential pharmacological importance of such compounds . Additionally, the synthesis of ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate and its comparison with other β-lactam products suggests a variety of synthetic routes and transformations that could be relevant to the synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different azetidinone derivatives. For example, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives starts from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating the use of pyrroline as a key intermediate . In another study, the synthesis of ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate from 4-methylthioazetidin-2-one demonstrates the versatility of azetidinone derivatives in synthesizing complex bicyclic structures . These synthetic strategies could potentially be adapted for the synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, which revealed intramolecular hydrogen bonds contributing to structural stability and π-π interactions . These findings suggest that similar intramolecular interactions could be present in Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate, affecting its molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of β-lactam derivatives is of particular interest due to their potential pharmacological applications. The papers describe reactions involving azetidinone derivatives, such as the reaction of 4-acetoxyazetidin-2-one with ethyl α-diazoacetoacetate, which yielded ethyl 2-(4-acetoxy-2-oxoazetidinyl)-3-oxobutyrate as the major β-lactam product . This indicates that azetidinone derivatives can undergo reactions with diazo compounds to form new β-lactam structures, which could be relevant to the chemical reactivity of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate are not directly discussed, the properties of structurally similar compounds can provide insights. For example, the crystallization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate in the triclinic crystal system indicates the solid-state properties of such compounds . Additionally, the evaluation of antimalarial and antimicrobial activities suggests that these compounds may possess significant biological properties, which could also be true for Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate .

Scientific Research Applications

Catalytic Hydrogenation

  • Hydrogenation Processes : Ethyl 4-R-2,4-dioxobutyrates (R = phenyl, 2-furyl) are hydrogenated using palladium black and a Pt/Al2O3 catalyst modified with cinchonidine. The main product is ethyl 4-R-2-hydroxy-4-oxobutyrate. Optimum conditions for forming ethyl 2-hydroxy-4-phenylbutyrate were established, highlighting the compound's significance in hydrogenation reactions (Slavinska et al., 2006).

Synthesis of Derivatives

  • Synthesis of Pyrazole Derivatives : Synthesis methods involving ethyl 4-R-2,4-dioxobutyrate derivatives lead to the creation of various compounds like ethyl 3-methyl-7-oxo-4-oxa-1-azobicylco[3.2.0]-hept-2-ene-2-carboxylate, demonstrating its role in the development of chemically diverse structures (Brooks et al., 1981).

Antimicrobial Properties

  • Evaluating Antimicrobial Efficacy : Compounds like ethyl 2-arylhydrazono-3-oxobutyrate have been synthesized and evaluated for antimicrobial properties against various bacterial and fungal strains, indicating the compound's relevance in antimicrobial research (Kucukguzel et al., 1999).

Enzyme-Catalyzed Synthesis

  • Optically Active Compounds : Utilizing microbial cells, ethyl 4-phenyl-4-oxobutyrate is reduced to its optically active form, ethyl 4-phenyl-4-hydroxybutyrate, using enzymes. This highlights the potential for producing pharmaceutical intermediates and chiral building blocks (Xia et al., 2013).

Improved Synthesis Techniques

  • Enhancing Synthesis Methods : Research on ethyl 4-oxo-4H-pyran-2,5-dicarboxylate, derived from ethyl 2-(dimethylamino)methylene-3-oxobutanoate, reveals improved synthesis techniques for related compounds, contributing to the advancement of chemical synthesis processes (Obydennov et al., 2013).

Biosynthesis Studies

  • Investigating Biosynthesis Pathways : Studies involving ethyl 4-oxobutyrate reveal insights into the biosynthesis of various compounds in simulated environments, providing a deeper understanding of biochemical pathways (Fagan et al., 1981).

Safety And Hazards

The safety and hazards associated with Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The future directions for research and application of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate are not specified in the available resources. Its potential uses could be explored in various fields, such as organic chemistry, medicinal chemistry, and materials science .

properties

IUPAC Name

ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOPTVWUCKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643737
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate

CAS RN

898755-53-8
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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